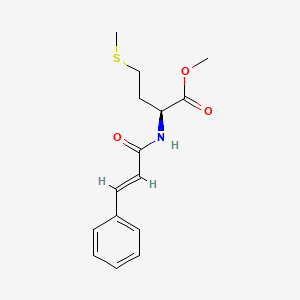

N-Cinnamoyl-L-methionine methyl ester

Description

Significance of N-Acylated Amino Acid Derivatives in Contemporary Chemical Biology Research

N-acylated amino acid derivatives represent a diverse and crucial class of molecules at the forefront of chemical biology research. These compounds, characterized by an acyl group attached to the amino group of an amino acid, exhibit a wide array of biological activities and serve as invaluable tools for probing and manipulating biological systems. The acylation of amino acids can dramatically alter their physicochemical properties, such as lipophilicity, and can introduce new functionalities, leading to enhanced or entirely novel biological effects.

The significance of N-acylated amino acids stems from their structural and functional diversity. The acyl group can range from simple acetyl or benzoyl groups to more complex fatty acids or other bioactive carboxylic acids. This modularity allows for the fine-tuning of the molecule's properties to achieve specific biological outcomes. In contemporary research, these derivatives are being investigated for their potential as therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. Furthermore, they are employed as probes to study enzyme mechanisms, protein-protein interactions, and cellular signaling pathways.

Overview of Cinnamoyl-Amino Acid Conjugates: Structural Diversity and General Biological Relevance

Within the broad family of N-acylated amino acid derivatives, cinnamoyl-amino acid conjugates form a particularly interesting subgroup. These molecules incorporate the cinnamoyl group, derived from cinnamic acid, which is a naturally occurring aromatic carboxylic acid. The presence of the phenylpropanoid backbone of cinnamic acid imparts unique structural features and often confers significant biological activity to the resulting conjugate.

The structural diversity of cinnamoyl-amino acid conjugates is vast, arising from the variety of amino acids that can be utilized and the potential for substitution on the phenyl ring of the cinnamoyl moiety. This allows for the creation of a large library of compounds with a wide spectrum of biological properties. Research has shown that cinnamoyl-amino acid conjugates exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines. For instance, a study on new cinnamoyl-amino acid conjugates, which included derivatives of methionine, demonstrated that these compounds can induce cell death in cancer cells, suggesting their potential as anticancer agents. researchgate.net The conjugation of cinnamic acid with amino acids can enhance the bioavailability and efficacy of the parent molecules. researchgate.net

N-Cinnamoyl-L-methionine Methyl Ester: A Specific Focus within Cinnamoyl-Amino Acid Ester Research

This compound is a specific example of a cinnamoyl-amino acid conjugate. Its structure features a cinnamoyl group attached to the nitrogen atom of L-methionine, with the carboxyl group of the methionine residue esterified with a methyl group. The L-configuration indicates the natural stereochemistry of the amino acid.

While extensive research on this particular molecule is not widely documented, its chemical structure suggests potential for biological activity, drawing from the properties of both the cinnamoyl and the L-methionine methyl ester moieties. The thioether side chain of methionine can be a site for various biological interactions and chemical modifications. The esterification of the carboxylic acid to a methyl ester increases the molecule's lipophilicity, which may influence its ability to cross cellular membranes.

The synthesis of this compound can be inferred from general methods established for the preparation of N-cinnamoyl amino acid esters. A common approach involves the acylation of the corresponding amino acid methyl ester hydrochloride with cinnamoyl chloride in the presence of a base. nih.gov For example, the synthesis of N-cinnamoyl-L-phenylalanine methyl ester was achieved by reacting L-phenylalanine methyl ester hydrochloride with cinnamoyl chloride using triethylamine (B128534) as a base in dichloromethane (B109758). nih.gov A similar strategy would likely be effective for the synthesis of the methionine analogue.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of the constituent parts of this compound, as well as the predicted properties of the final compound.

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C15H19NO3S | uni.lu |

| Monoisotopic Mass | 293.10855 Da | uni.lu |

| Predicted XlogP | 2.6 | uni.lu |

| L-Methionine Methyl Ester | ||

| Molecular Formula | C6H13NO2S | nih.gov |

| Molecular Weight | 163.24 g/mol | nih.gov |

| Form | Powder | sigmaaldrich.com |

| Cinnamic Acid | ||

| Molecular Formula | C9H8O2 | |

| Molecular Weight | 148.16 g/mol | |

| Appearance | White crystalline solid |

Table of Compound Names

Structure

3D Structure

Properties

CAS No. |

127750-59-8 |

|---|---|

Molecular Formula |

C15H19NO3S |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

methyl (2S)-4-methylsulfanyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate |

InChI |

InChI=1S/C15H19NO3S/c1-19-15(18)13(10-11-20-2)16-14(17)9-8-12-6-4-3-5-7-12/h3-9,13H,10-11H2,1-2H3,(H,16,17)/b9-8+/t13-/m0/s1 |

InChI Key |

WYVOPVXEPMYEBC-XEHSLEBBSA-N |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Cinnamoyl L Methionine Methyl Ester and Analogues

Established Synthetic Pathways for N-Acylation of Amino Acid Methyl Esters

The construction of the N-Cinnamoyl-L-methionine methyl ester molecule is typically achieved through a two-step process: the esterification of the L-methionine carboxyl group, followed by the acylation of the amino group with a cinnamoyl moiety. Several established methods in peptide and medicinal chemistry are applicable to these transformations, each offering distinct advantages in terms of reaction conditions, yield, and purity of the final product.

Esterification of L-Methionine Precursors (e.g., utilizing trimethylchlorosilane/methanol systems)

The initial and crucial step in the synthesis of this compound is the protection of the carboxylic acid group of L-methionine as a methyl ester. This prevents its participation in the subsequent amidation reaction and enhances the solubility of the amino acid in organic solvents. A particularly efficient and mild method for this esterification involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.govmdpi.com

This system offers a convenient one-pot procedure for the synthesis of amino acid methyl ester hydrochlorides in high yields. nih.gov The reaction proceeds by the in situ generation of hydrochloric acid from the reaction of TMSCl with methanol, which then catalyzes the esterification of the amino acid. The general procedure involves suspending the amino acid, such as L-methionine, in methanol, followed by the slow addition of TMSCl. The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). nih.gov Upon completion, the solvent is removed under reduced pressure to yield the desired amino acid methyl ester hydrochloride. This method is lauded for its operational simplicity, mild conditions, and excellent yields, making it a preferred choice for preparing the L-methionine methyl ester precursor. nih.govmdpi.com

Table 1: Reported Yields for the Esterification of Various Amino Acids using TMSCl/Methanol This table is for illustrative purposes and shows the general applicability of the method.

| Amino Acid | Product | Yield (%) |

|---|---|---|

| Glycine | Glycine methyl ester hydrochloride | 98 |

| Alanine | Alanine methyl ester hydrochloride | 97 |

| Valine | Valine methyl ester hydrochloride | 96 |

| Leucine | Leucine methyl ester hydrochloride | 98 |

| Phenylalanine | Phenylalanine methyl ester hydrochloride | 95 |

| Methionine | Methionine methyl ester hydrochloride | 95 |

Data sourced from a general procedure for amino acid esterification. nih.gov

Amidation Reactions with Cinnamoyl Chloride or Activated Cinnamic Acid Derivatives

With the L-methionine methyl ester hydrochloride in hand, the subsequent step is the formation of the amide bond between the amino group of the methionine derivative and a cinnamoyl moiety. A common and straightforward approach is the Schotten-Baumann reaction, which utilizes cinnamoyl chloride as the acylating agent. nih.gov

In a typical procedure, the L-methionine methyl ester hydrochloride is dissolved or suspended in a suitable inert solvent, such as dichloromethane (B109758). nih.gov A base, often an organic amine like triethylamine (B128534), is added to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction. nih.gov Cinnamoyl chloride is then added, and the reaction is stirred at room temperature for a period ranging from several hours to a few days. nih.gov The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is typically washed with dilute acid and brine solutions to remove excess reagents and byproducts, followed by drying and evaporation of the solvent to yield the crude this compound. nih.gov Purification is often achieved through crystallization. nih.gov

Alternatively, cinnamic acid can be activated in situ using various reagents to facilitate the amidation. One such method involves the use of thionyl chloride to convert cinnamic acid to cinnamoyl chloride just before the reaction with the amino acid ester. nih.gov

Solution-Phase Peptide Synthesis Coupling Strategies (e.g., utilizing HBTU/N-Methyl Morpholine)

More sophisticated methods, borrowed from modern peptide synthesis, can also be employed for the amidation step. These strategies often lead to higher yields, shorter reaction times, and cleaner products by minimizing side reactions. One of the most effective coupling systems involves the use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a non-nucleophilic base like N-Methyl Morpholine (NMM).

This approach involves the pre-activation of cinnamic acid with HBTU in a solvent such as dimethylformamide (DMF). This forms a highly reactive O-acylisourea intermediate. The L-methionine methyl ester hydrochloride is then added to the reaction mixture along with NMM. The NMM serves to both neutralize the hydrochloride and facilitate the coupling reaction. The reaction is typically rapid, often completing within an hour at room temperature. The product is then isolated by precipitation in water, followed by filtration and recrystallization. This method is highly efficient for the formation of the amide bond in N-cinnamoyl dipeptide esters and is directly applicable to the synthesis of this compound.

Rational Design and Synthesis of this compound Analogues

The systematic modification of the this compound structure allows for the fine-tuning of its chemical and physical properties. These modifications can be targeted at either the cinnamoyl group or the amino acid backbone, including its stereochemistry.

Systematic Modifications on the Cinnamoyl Aromatic Ring and Alkene Moiety

The cinnamoyl moiety offers several sites for structural variation. Substituents can be introduced onto the aromatic ring to modulate the electronic and steric properties of the molecule. For instance, the synthesis of analogues with electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, halo) on the phenyl ring can be achieved by starting with the corresponding substituted cinnamic acids. researchgate.netnih.gov These substituted cinnamic acids can then be converted to their respective acyl chlorides or activated esters and coupled with L-methionine methyl ester using the methods described in section 2.1.2 or 2.1.3.

Furthermore, modifications to the alkene moiety of the cinnamoyl group can be explored. For example, hydrogenation of the double bond would yield the corresponding N-dihydrocinnamoyl-L-methionine methyl ester. These structural changes can significantly impact the conformation and biological activity of the resulting analogues.

Table 2: Examples of Substituted Cinnamic Acids for Analogue Synthesis

| Substituent | Position on Phenyl Ring | Name of Acid |

|---|---|---|

| Methoxy (B1213986) | 4 | 4-Methoxycinnamic acid |

| Hydroxy | 4 | p-Coumaric acid |

| Nitro | 4 | 4-Nitrocinnamic acid |

| Chloro | 4 | 4-Chlorocinnamic acid |

| Dimethoxy | 3,4 | 3,4-Dimethoxycinnamic acid |

Variations in the Amino Acid Side Chain (e.g., Valine, Phenylalanine, Tyrosine, Aspartic Acid, Alanine)

The synthesis of N-cinnamoyl amino acid methyl esters is a common theme in chemical literature, often serving as building blocks for more complex molecules or as subjects of study for their inherent properties. nih.govresearchgate.net The general synthetic route involves the acylation of an amino acid ester hydrochloride with cinnamoyl chloride. This reaction is typically performed in a suitable solvent like dichloromethane in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. nih.govresearchgate.net

This methodology has been successfully applied to a variety of amino acid methyl esters, demonstrating its robustness and versatility. By substituting L-methionine methyl ester with other amino acid esters, a range of N-cinnamoyl analogues has been synthesized, each bearing a different side chain.

N-Cinnamoyl-L-valine methyl ester has been synthesized and its crystal structure reported as part of investigations into N-substituted amino acids for dynamic combinatorial chemistry. nih.govresearchgate.net Similarly, N-Cinnamoyl-L-phenylalanine methyl ester was synthesized by reacting L-phenylalanine methyl ester hydrochloride with cinnamoyl chloride, yielding the product as a clear solid residue. nih.govresearchgate.netnih.gov

The synthesis of analogues with functionalized side chains, such as tyrosine, has also been achieved. For instance, (E)-N-(feruloyl)-L-tyrosine methyl ester, a hydroxycinnamoyl derivative, has been synthesized. researchgate.netnih.gov The synthesis of N-cinnamoyl-L-alanine methyl ester derivatives has been accomplished using triazine-based methodology, where cinnamic acid derivatives are reacted with L-alanine methyl ester hydrochloride. researchgate.net L-Alanine methyl ester itself is a readily available building block used in the synthesis of various chemical entities. orgsyn.orgcaymanchem.comnih.gov

Furthermore, derivatives incorporating acidic side chains like aspartic acid have been designed and synthesized. A series of novel derivatives of N-cinnamoyl-L-aspartic acid were prepared and evaluated for their biological activities. nih.gov The conjugation of cinnamic acid derivatives with various amino acids, including methionine and alanine, has been a strategy to enhance their biological efficacy. nih.govresearchgate.net

| Amino Acid Side Chain | Example Compound | General Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|---|

| Valine | N-Cinnamoyl-L-valine methyl ester | Acylation of amino acid ester hydrochloride | L-Valine methyl ester HCl, Cinnamoyl chloride, Triethylamine | nih.govresearchgate.net |

| Phenylalanine | N-Cinnamoyl-L-phenylalanine methyl ester | Acylation of amino acid ester hydrochloride | L-Phenylalanine methyl ester HCl, Cinnamoyl chloride, Triethylamine | nih.govresearchgate.net |

| Tyrosine | (E)-N-(feruloyl)-L-tyrosine methyl ester | Coupling of hydroxycinnamic acid and amino acid ester | Ferulic acid, L-Tyrosine methyl ester, Coupling agents (e.g., EDCI/HOBt) | researchgate.netnih.gov |

| Aspartic Acid | N-Cinnamoyl-L-aspartic acid derivatives | Multi-step synthesis from L-aspartic acid | L-Aspartic acid, Cinnamic acid, Protecting groups, Coupling agents | nih.gov |

| Alanine | N-Cinnamoyl-L-alanine methyl ester | Triazine-mediated coupling | Cinnamic acid, L-Alanine methyl ester HCl, Triazine derivatives | researchgate.net |

Modification of the Ester Group (e.g., Hydrolysis to Corresponding Acid, Other Alkyl Esters)

Beyond altering the amino acid side chain, modifications to the methyl ester group provide another avenue for structural diversification.

Hydrolysis to the Corresponding Acid: The methyl ester group of N-cinnamoyl amino acid esters can be hydrolyzed to yield the corresponding N-cinnamoyl amino acid. This is typically achieved under basic conditions, for example, by using lithium hydroxide (B78521) (LiOH) in a solvent mixture like dioxane/water, followed by acidification to protonate the carboxylate. chimia.ch An alternative synthetic route directly produces the N-cinnamoyl amino acid without proceeding through an ester intermediate. This method involves dissolving the desired amino acid in an aqueous alkaline solution (e.g., sodium hydroxide) and then adding cinnamoyl chloride. The reaction mixture is kept alkaline during the addition, and subsequent acidification precipitates the N-cinnamoyl amino acid product.

Synthesis of Other Alkyl Esters: The synthesis of N-cinnamoyl amino acid esters with different alkyl groups (e.g., ethyl, t-butyl) is readily achievable. researchgate.net The general strategy involves starting with the corresponding amino acid alkyl ester hydrochloride. A variety of amino acid esters can be prepared through methods like the reaction of the amino acid with the desired alcohol (e.g., ethanol, butanol) in the presence of reagents such as thionyl chloride or trimethylchlorosilane. nih.govrsc.org These amino acid alkyl ester hydrochlorides can then be acylated with cinnamoyl chloride using standard procedures, similar to the synthesis of the methyl esters. nih.gov For instance, N-cinnamoyl dipeptide ethyl esters have been synthesized using solution-phase peptide coupling methods.

| Modification | Product Type | General Synthetic Approach | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Hydrolysis | N-Cinnamoyl-L-amino acid | Base-mediated saponification of the ester | LiOH or NaOH, followed by acidification | chimia.ch |

| Transesterification/Direct Synthesis | N-Cinnamoyl-L-amino acid alkyl ester (e.g., ethyl, t-butyl) | Acylation of the corresponding amino acid alkyl ester hydrochloride | L-Amino acid alkyl ester HCl, Cinnamoyl chloride, Base (e.g., Triethylamine) | researchgate.net |

Exploration of Microbiological Production Methods for Cinnamoyl Amide Derivatives

In addition to traditional chemical synthesis, there is growing interest in enzymatic and microbiological methods for producing cinnamoyl amide derivatives. These approaches offer potential advantages in terms of sustainability, selectivity, and milder reaction conditions.

Enzymes such as lipases and proteases have demonstrated utility in catalyzing the formation of amide bonds. For example, Lipozyme® TL IM, an immobilized lipase, has been used to catalyze the synthesis of cinnamamides from methyl cinnamates and amines in continuous-flow microreactors. mdpi.com This chemo-enzymatic flow process highlights a sustainable and efficient alternative to conventional batch synthesis. mdpi.com

Another significant enzymatic approach involves the use of ammonia (B1221849) lyases. Phenylalanine ammonia lyases (PALs) are enzymes that catalyze the reversible amination of cinnamic acids to form phenylalanine and its analogues. frontiersin.org By operating the reaction in the presence of high concentrations of ammonia, the synthetic direction is favored, providing a biocatalytic route to the core amino acid structure which can then be part of a cinnamoyl amide. frontiersin.org

Furthermore, enzymes like thermolysin have been employed in the synthesis of peptide bonds, a reaction analogous to the formation of cinnamoyl amides. Thermolysin catalyzes the coupling of N-protected aspartic acid with phenylalanine methyl ester to produce the aspartame (B1666099) precursor, demonstrating the potential of proteases to form amide linkages with high enantioselectivity. nih.gov The exploration of such enzymatic systems could lead to novel microbiological production methods for a wide array of N-cinnamoyl amino acid derivatives.

Advanced Structural Elucidation and Conformational Analysis in N Cinnamoyl L Methionine Methyl Ester Research

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., ¹H NMR, ¹³C APT NMR, FT-IR, Mass Spectrometry)

The structural confirmation of N-Cinnamoyl-L-methionine methyl ester relies on a suite of spectroscopic methods. Each technique provides unique information about the molecule's connectivity and functional groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, high-resolution mass spectrometry would confirm its elemental composition (C15H19NO3S). Predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various adducts, which are crucial for identification. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 294.11583 |

| [M+Na]⁺ | 316.09777 |

| [M-H]⁻ | 292.10127 |

| [M+K]⁺ | 332.07171 |

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is employed to identify the characteristic functional groups. In N-cinnamoyl-amino acid ester derivatives, key vibrational bands would include N-H stretching from the amide group, C=O stretching from both the amide and ester groups, and C=C stretching from the cinnamoyl's alkene and aromatic ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum provides detailed information about the proton environment. For this compound, one would expect to see signals corresponding to the protons of the phenyl ring, the vinyl group of the cinnamoyl moiety, the methoxy (B1213986) group of the ester, the α-proton of the methionine backbone, and the methylene (B1212753) and methyl protons of the thioether side chain. The coupling constants between the vinyl protons are characteristic of the trans configuration of the double bond. chemicalbook.comchemicalbook.com

¹³C APT NMR: Attached Proton Test (APT) or similar ¹³C NMR experiments reveal the number and type of carbon atoms. For this molecule, distinct signals would appear for the carbonyl carbons of the ester and amide, the aromatic and vinyl carbons, the α-carbon, the methoxy carbon, and the carbons of the methionine side chain. researchgate.netresearchgate.net For the related N-Cinnamoyl-L-valine methyl ester, ¹³C NMR signals have been identified for the methyl, methine, and methoxy carbons, as well as the carbons of the aromatic ring, the alkene, and the carbonyl groups. researchgate.net

Single-Crystal X-Ray Diffraction Studies of this compound Analogues (e.g., N-Cinnamoyl-L-valine Methyl Ester, N-Cinnamoyl-L-phenylalanine Methyl Ester)

N-Cinnamoyl-L-valine Methyl Ester: The crystal structure of this analogue reveals an approximately planar molecular conformation. researchgate.net

| Parameter | Value |

|---|---|

| Formula | C15H19NO3 |

| Molecular Weight | 261.31 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.979 (2) |

| b (Å) | 15.845 (3) |

| c (Å) | 8.2712 (14) |

| Z | 4 |

N-Cinnamoyl-L-phenylalanine Methyl Ester: In contrast to the valine analogue, the cinnamoyl group in the phenylalanine derivative is not planar. nih.govresearchgate.net The phenyl ring and the amide group are twisted relative to the ethylene (B1197577) plane of the cinnamoyl moiety. nih.govdoaj.orgnih.gov

| Parameter | Value |

|---|---|

| Formula | C19H19NO3 |

| Molecular Weight | 309.35 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 15.041 (3) |

| b (Å) | 22.550 (4) |

| c (Å) | 4.9896 (15) |

| Z | 4 |

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., N—H⋯O Hydrogen Bonding, C—H⋯O Interactions, π-π Interactions)

The solid-state architecture of these molecules is governed by a network of non-covalent interactions that dictate the crystal packing.

N—H⋯O Hydrogen Bonding: In both the valine and phenylalanine analogues, intermolecular N—H⋯O hydrogen bonds are a dominant feature. researchgate.netresearchgate.net These interactions link the amide proton (N-H) of one molecule to the carbonyl oxygen of an adjacent molecule, forming chains or more complex networks that stabilize the crystal lattice. researchgate.netresearchgate.net In N-Cinnamoyl-L-phenylalanine methyl ester, molecules stack along the crystallographic c-axis, connected by C(4) chains of N—H⋯O hydrogen bonds. nih.govdoaj.org

C—H⋯O Interactions: Weaker C—H⋯O hydrogen bonds also play a significant role in stabilizing the extended structure of these compounds. researchgate.netnih.gov These interactions involve hydrogen atoms attached to carbon atoms (from the phenyl ring or alkyl chains) acting as donors to oxygen acceptors, further reinforcing the molecular assembly. researchgate.net

π-π Interactions: Aromatic π-π stacking interactions are crucial in organizing molecules with phenyl groups. mdpi.commdpi.com This is clearly observed in the crystal structure of N-Cinnamoyl-L-phenylalanine methyl ester, where adjacent macrostructures are oriented through π-π interactions between the benzyl (B1604629) rings of the phenylalanine residue. nih.govresearchgate.net The reported centroid-to-centroid distances are 3.547(8) Å and 3.536(8) Å, indicating significant stacking. nih.govresearchgate.netdoaj.orgnih.gov Such interactions are fundamental in the association of aromatic amino acid residues. nih.gov

Theoretical and Computational Conformational Analysis of the Compound and its Derivatives

Computational chemistry provides powerful tools to supplement experimental data, offering insights into conformational preferences, electronic structure, and stability. nih.govmdpi.com

Conformational Analysis: The conformational landscape of L-methionine derivatives has been explored using electronic structure calculations, such as Density Functional Theory (DFT) at the ωB97X-D/aug-cc-pVTZ level. nih.gov Such studies investigate the geometries and relative energies of different stable conformers in both the isolated phase and in solution (using models like the polarizable continuum model). nih.gov

Driving Forces of Stability: For N-acetylated methionine derivatives, theoretical analyses have shown that conformational preferences are not primarily dictated by intramolecular hydrogen bonds. nih.gov Instead, stability is governed by a combination of hyperconjugative and steric effects. nih.gov The conformational equilibrium can also be sensitive to the solvent environment. nih.gov

Integration with Experimental Data: Theoretical calculations are often used in conjunction with experimental NMR data. For instance, calculated ³JHH coupling constants can be compared with experimental values to determine the most probable conformation in solution, providing a bridge between solid-state structure and solution-phase behavior. nih.gov

Comprehensive Investigations into Biological Activities and Pharmacological Potentials

Antimicrobial Activity Profile

Direct research on the antimicrobial properties of N-Cinnamoyl-L-methionine methyl ester is not extensively available in the reviewed literature. However, studies on structurally related cinnamoyl and amino acid ester derivatives provide insights into the potential antimicrobial profile of this compound class. Cinnamic acid and its derivatives, including esters and amides, are recognized for their antimicrobial properties. diva-portal.org

Evaluation against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus species)

While specific data for this compound is not available, studies on related compounds indicate that cinnamoyl derivatives can exhibit activity against Gram-positive bacteria. For instance, cinnamoyl amides of amino acid derivatives have been shown to inhibit the growth of Bacillus subtilis. diva-portal.org In a study evaluating various cinnamic acid derivatives, cinnamic acid itself showed a minimum inhibitory concentration (MIC) of 0.5 mg/mL against B. subtilis and Staphylococcus aureus. uni.lu Another study on synthetic cinnamides and cinnamates reported that butyl cinnamate (B1238496) and decyl cinnamate displayed activity against S. aureus. sigmaaldrich.com The conjugation of cinnamic acid with amino acids has been suggested to enhance its antimicrobial efficacy. diva-portal.org

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| Cinnamic Acid | Bacillus subtilis | 0.5 | uni.lu |

| Cinnamic Acid | Staphylococcus aureus | 0.5 | uni.lu |

| Methyl Cinnamate | Bacillus subtilis | 2 | uni.lu |

| 1-Cinnamoylpyrrolidine (B99965) | Staphylococcus aureus | 0.5 | uni.lu |

Assessment against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

Similar to the case with Gram-positive bacteria, direct studies on this compound against Gram-negative strains are scarce. However, research on related molecules provides a basis for potential activity. Cinnamoyl amides of amino acid derivatives have demonstrated antimicrobial activity against Escherichia coli. diva-portal.org Cinnamic acid and its derivatives have shown varied efficacy against Gram-negative bacteria. For example, cinnamic acid exhibited a MIC of 1 mg/mL against E. coli and Pseudomonas aeruginosa. uni.lu The derivative 1-cinnamoylpyrrolidine showed a MIC of 0.5 mg/mL against both of these strains. uni.lu It has been noted that Gram-negative bacteria can be less susceptible to certain cinnamic acid derivatives compared to Gram-positive bacteria. uni.lu

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| Cinnamic Acid | Escherichia coli | 1 | uni.lu |

| Cinnamic Acid | Pseudomonas aeruginosa | 1 | uni.lu |

| Methyl Cinnamate | Escherichia coli | >4 | uni.lu |

| Methyl Cinnamate | Pseudomonas aeruginosa | >4 | uni.lu |

| 1-Cinnamoylpyrrolidine | Escherichia coli | 0.5 | uni.lu |

| 1-Cinnamoylpyrrolidine | Pseudomonas aeruginosa | 0.5 | uni.lu |

Antifungal Spectrum (e.g., Candida albicans, Aspergillus flavus, Fusarium monoliforme, Trichophyton mentagrophytes, Microsporum audoouinii, Candida guillermondii, dermatophytes)

The antifungal potential of this compound has not been specifically reported. However, the broader class of cinnamoyl derivatives has been investigated for antifungal properties. Cinnamoyl amides of amino acid derivatives were found to be sensitive in controlling the growth of the yeast Saccharomyces cerevisiae. diva-portal.org A study on cinnamic and benzoic acid esters revealed that several derivatives possess antifungal activity against Candida albicans. mdpi.com For instance, methyl caffeate and methyl 2-nitrocinnamate showed a MIC of 128 µg/mL against all tested C. albicans strains. mdpi.com Synthetic cinnamates have also been shown to be active against Candida species and filamentous fungi like Aspergillus flavus and Penicillium citrinum. sigmaaldrich.com

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Methyl Caffeate | Candida albicans | 128 | mdpi.com |

| Methyl 2-Nitrocinnamate | Candida albicans | 128 | mdpi.com |

| Methyl Cinnamate | Candida albicans | ~1000 | sigmaaldrich.com |

| Ethyl Cinnamate | Candida albicans | ~930 | sigmaaldrich.com |

Inhibition of Microbial Biofilm Formation

There is no specific research on the inhibition of microbial biofilm formation by this compound. However, cinnamaldehyde (B126680), a related compound, and its derivatives have been shown to be effective against bacterial biofilms. nih.govresearchgate.net These compounds can suppress bacterial attachment and colonization, which are early stages of biofilm formation, by inhibiting flagella protein synthesis and swarming motility. nih.gov Furthermore, cinnamaldehyde can interfere with quorum sensing and downregulate biofilm-related genes. nih.gov It has also been shown to disrupt pre-formed biofilms by increasing membrane permeability. nih.gov Cinnamaldehyde has demonstrated biofilm inhibitory effects against pathogens such as Listeria monocytogenes, Vibrio parahaemolyticus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netnih.gov

Blood Bacteriostatic Activity

No studies were identified in the reviewed literature that specifically investigate the blood bacteriostatic activity of this compound or closely related cinnamoyl-amino acid esters. Research on some N-cinnamamide derivatives has included evaluations of blood bacteriostatic activity against S. aureus and S. epidermidis. mdpi.com

Anticancer Research Applications

The anticancer potential of cinnamoyl-amino acid conjugates has been a subject of scientific inquiry. A study involving the synthesis and in vitro cytotoxicity of twelve new cinnamoyl-amino acid conjugates, including derivatives of methionine, has been conducted. nih.govresearchgate.net These compounds were evaluated for their cytotoxic effects against four human cancer cell lines: MCF-7 (breast cancer), PC-3 (prostate cancer), Caco-2 (colorectal adenocarcinoma), and A2780 (ovarian cancer). nih.govresearchgate.net

| Cancer Cell Line | Type of Cancer | Reference |

|---|---|---|

| MCF-7 | Breast Cancer | nih.govresearchgate.net |

| PC-3 | Prostate Cancer | nih.govresearchgate.net |

| Caco-2 | Colorectal Adenocarcinoma | nih.govresearchgate.net |

| A2780 | Ovarian Cancer | nih.govresearchgate.net |

In Vitro Cytotoxicity Evaluation on Human Cancer Cell Lines

The potential of this compound and related compounds to inhibit the growth of cancer cells has been evaluated against several human cancer cell lines. These studies are crucial in the initial screening of potential anticancer agents. The cytotoxicity is often quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

While specific data for this compound against U937, SKOV-3, and MCF-7 is not extensively detailed in the provided results, the cytotoxicity of related cinnamates and amino acid esters has been documented. For instance, methyl cinnamate has been shown to exhibit less cytotoxicity compared to cinnamaldehyde and certain acrylates against RAW264.7 cells. nih.gov Furthermore, peptide esters of Galantamine have demonstrated significant cytotoxic effects against the HeLa cell line. pharmacophorejournal.com One of the Galantamine peptide esters, GAL-LEU, showed an impressive 86.81% reduction in HeLa cell viability at a concentration of 30 µM and possessed an IC50 value of 23.63 µM. pharmacophorejournal.com Another ester, GAL-VAL, had an IC50 value of 31.95 µM against the same cell line. pharmacophorejournal.com These findings underscore the potential of the ester functional group in conjunction with other molecular features to induce cancer cell death.

Interactive Table: Cytotoxicity of Related Ester Compounds on HeLa Cells

| Compound | Concentration (µM) | % Cell Viability Reduction | IC50 (µM) |

| GAL-LEU | 30 | 86.81 | 23.63 |

| GAL-VAL | - | - | 31.95 |

Data derived from studies on Galantamine peptide esters. pharmacophorejournal.com

Mechanisms of Action Implicated in Cytotoxicity

The cytotoxic effects of a compound are underpinned by its specific interactions with cellular components. For N-cinnamoyl derivatives, one of the proposed mechanisms of action is their interaction with DNA. The structure of N-cinnamoyl-L-phenylalanine methyl ester reveals a non-planar cinnamoyl group, with the phenyl ring and amide group twisted out of the ethylene (B1197577) plane. nih.gov This three-dimensional conformation can influence how the molecule interacts with biological macromolecules. The crystal structure shows that molecules can stack and are stabilized by hydrogen bonds and π–π interactions, with centroid-to-centroid distances of 3.547 (8) and 3.536 (8) Å. nih.gov Such stacking and intermolecular forces are critical in the binding of small molecules to the grooves of DNA or in intercalating between base pairs, which can disrupt DNA replication and transcription, ultimately leading to apoptosis or cell death.

Enzyme Inhibition Studies

Enzymes are critical regulators of biological processes, and their inhibition is a key strategy in the treatment of numerous diseases. This compound and its analogues have been investigated for their ability to inhibit several classes of enzymes.

Alpha-Glucosidase Inhibitory Activity

Alpha-glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine. Its inhibition can help manage blood glucose levels, which is particularly relevant in the context of type 2 diabetes. While direct studies on this compound are limited, research on related N-substituted aminomethyl-β-d-glucopyranosides has shown potent α-glucosidase inhibitory activity, with IC50 values in the micromolar range. nih.gov For example, compounds 19a and 19b were identified as potent inhibitors of yeast α-glucosidase with IC50 values of 2.3 µM and 5.6 µM, respectively. nih.gov The nature of the N-substituent was found to have a considerable influence on the inhibitory potency, suggesting that the cinnamoyl group could modulate this activity. nih.gov Kinetic studies have revealed that some of these compounds act as competitive inhibitors, mimicking the natural substrates of the enzyme. nih.gov

Aminopeptidase (B13392206) N (APN) Inhibition

Carbonic Anhydrase II Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov CA II is a cytosolic isoform that is a target for various therapeutic agents, including diuretics and antiglaucoma drugs. tandfonline.com N-substituted amino acids have been utilized as building blocks for the synthesis of carbonic anhydrase inhibitors. nih.gov The addition of an aminoacyl moiety to sulfonamide-based inhibitors has been shown to increase the inhibitory properties against CA isozymes, including hCA II. nih.gov While coumarin-based N-protected amino acid conjugates were found to be ineffective hCA I/II inhibitors, they showed activity against other isoforms. nih.gov This highlights the potential for designing selective inhibitors by modifying the N-substituted amino acid scaffold.

Interaction with Human Methionine Aminopeptidase-2 (MetAP2)

Methionine aminopeptidase-2 (MetAP2) is a metalloenzyme that removes the N-terminal methionine from newly synthesized proteins. wikipedia.org It is a well-established target for anti-angiogenic drugs, as its inhibition can suppress the formation of new blood vessels, a process crucial for tumor growth. nih.govresearchgate.net The fungal metabolite fumagillin (B1674178) and its analogues inhibit MetAP2 by forming a covalent bond with a histidine residue (His231) in the active site. nih.gov The crystal structure of MetAP2 reveals a large active site that can accommodate molecules larger than methionine, allowing for the design of specific inhibitors. researchgate.netthebiogrid.org While direct interaction studies of this compound with MetAP2 are not specified, its structural similarity to amino acids suggests it could potentially fit into the active site. The development of inhibitors with extended side chains has shown greater selectivity for MetAP2 over the related MetAP-1. researchgate.net

Human Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

Acyl-CoA:Cholesterol Acyltransferases (ACATs) are intracellular enzymes responsible for catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. nih.gov This process is central to cellular cholesterol homeostasis, and the accumulation of these esters in macrophages is a key feature in the development of atherosclerosis. nih.gov Consequently, ACAT inhibitors are investigated as potential therapeutic agents for cardiovascular diseases. nih.govnih.gov

There are two main isoforms of the enzyme, ACAT1 and ACAT2, which are encoded by different genes. nih.gov While a wide array of synthetic compounds have been developed to inhibit these enzymes, there is currently no specific research available detailing the direct inhibitory activity of this compound on human ACAT1 or ACAT2. Known inhibitors include a diverse range of chemical structures, from complex natural products like pyripyropene A, which selectively inhibits ACAT2, to various synthetic amides and small molecules. nih.gov The potential for this compound to act as an ACAT inhibitor remains a subject for future investigation.

Tyrosinase Inhibitory Activity

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibition is of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders and in the food industry to prevent enzymatic browning. rsc.org Cinnamic acid and its derivatives have been identified as a promising class of tyrosinase inhibitors. nih.govresearchgate.net

Research into cinnamoyl amides with amino acid ester moieties has demonstrated potent inhibitory effects on mushroom tyrosinase. nih.govresearchgate.net A structure-activity relationship (SAR) study revealed that the inhibitory potency is influenced by substituents on the styrene (B11656) group and the nature of the amino acid ester. nih.govresearchgate.net For instance, the conjugation of cinnamic acids with L-phenylalanine ethyl ester resulted in compounds with significant tyrosinase inhibitory activity. One such derivative, ethyl N-[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-l-phenylalaninate, exhibited an exceptionally low IC₅₀ value of 0.18 μM. nih.govresearchgate.net

The inhibitory mechanism of these cinnamoyl derivatives can vary. Kinetic analyses have shown that while cinnamic acid itself can act as a mixed-type inhibitor, other derivatives function as non-competitive or uncompetitive inhibitors. rsc.org The specific inhibitory activity of this compound has not been individually reported, but based on the activity of analogous structures, it is a strong candidate for tyrosinase inhibition. The methionine moiety, with its unique sulfur-containing side chain, would present a novel structural variation for interaction with the enzyme's active site.

Table 1: Tyrosinase Inhibitory Activity of Selected Cinnamic Acid Derivatives

Guaiacol (B22219) Peroxidase and Alpha-Amylase Inhibition (as seen in methyl cinnamate)

Guaiacol Peroxidase (GPX): GPX are enzymes that play a role in defense against oxidative stress by reducing hydrogen peroxide. nih.gov There is no direct research demonstrating that methyl cinnamate or its derivatives inhibit guaiacol peroxidase. In fact, one study on rat thymocytes suggested that methyl cinnamate may increase the cells' vulnerability to oxidative stress induced by hydrogen peroxide, indicating a potential pro-oxidant effect in that specific cellular context rather than a protective, peroxidase-like or peroxidase-enhancing activity. researchgate.net

Alpha-Amylase: Pancreatic α-amylase is a key enzyme in the digestion of carbohydrates. Inhibitors of this enzyme can delay carbohydrate absorption and are therefore of interest for managing postprandial hyperglycemia. nih.gov However, a study investigating a series of eleven cinnamic acid derivatives found them all to be inactive against porcine pancreatic α-amylase. nih.gov This suggests that the cinnamoyl scaffold may not be conducive to inhibiting this particular enzyme.

L-Methionine γ-Lyase (MGL) Interactions and Inhibition

L-Methionine γ-lyase (MGL) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme found in various bacteria, protozoa, and plants, but not in mammals. It catalyzes the γ-elimination of L-methionine to produce α-ketobutyrate, methanethiol, and ammonia (B1221849). The absence of MGL in mammals makes it a potential target for novel antimicrobial drugs.

The natural substrate for MGL is L-methionine. This compound is a derivative of this substrate, but it possesses two significant modifications: the amine group is acylated with a cinnamoyl group, and the carboxyl group is esterified to a methyl ester. The catalytic mechanism of MGL requires a free amino group on the substrate to form a Schiff base with the PLP cofactor. The presence of the bulky N-cinnamoyl group would sterically and electronically hinder this initial, crucial step of the enzymatic reaction. Therefore, it is highly unlikely that this compound could act as a substrate for MGL. Instead, it is plausible that this compound could act as a competitive inhibitor, occupying the active site and preventing the binding of the natural substrate, L-methionine. However, no specific studies on the interaction between MGL and this compound have been published to date.

Prenylated Protein Methyl Esterase (PMPMEase) Hydrolysis

Prenylated protein methyl esterase (PMPMEase) is an enzyme that hydrolyzes the methyl esters of C-terminal prenylated cysteine residues in proteins. This reaction is a reversible step in the protein prenylation pathway, which is involved in various signaling processes. The enzyme has been identified as a carboxylesterase with a preference for hydrophobic substrates.

While this compound is not a prenylated protein, it does contain two key features that suggest it could be a substrate for PMPMEase: a methyl ester group and a bulky, hydrophobic N-cinnamoyl moiety. Given that PMPMEase is known to hydrolyze other hydrophobic methyl esters, it is conceivable that it could also hydrolyze the methyl ester of this compound. Such a reaction would convert this compound to N-Cinnamoyl-L-methionine. This potential interaction has not been experimentally verified.

Lipoprotein Signal Peptidase II (Lsp) Inhibition (from related cyclic lipopeptides)

Lipoprotein Signal Peptidase II (Lsp) is an essential bacterial enzyme that cleaves the signal peptide from prolipoproteins, a critical step in the lipoprotein maturation pathway. Its essential nature in bacteria makes it an attractive target for the development of new antibiotics. Inhibition of Lsp can be achieved by certain natural products, most notably cyclic lipopeptides like globomycin.

Cyclic lipopeptides are a class of molecules that typically contain a fatty acid tail linked to a short, cyclic peptide chain. nih.gov While this compound is not a cyclic lipopeptide itself, it contains the fundamental components: a lipophilic acyl group (cinnamoyl) and an amino acid derivative. Some cyclic lipopeptides, such as surfactin, have been shown to interact directly with bacterial membranes and can inhibit processes like biofilm formation. mdpi.com Although direct inhibition of Lsp by a cinnamoyl-containing compound has not been documented, the structural similarities suggest a potential, albeit speculative, basis for interaction with bacterial membrane-associated targets.

Antioxidant Capacity Investigations

Derivatives of cinnamic acid are widely recognized for their antioxidant properties, which are often attributed to their ability to act as free radical scavengers and to modulate endogenous antioxidant systems. nih.govresearchgate.netmdpi.com The presence of the cinnamoyl moiety, particularly when combined with hydroxyl groups, is associated with strong antioxidant effects. nih.govresearchgate.net

Studies on cinnamoyl amides with amino acid ester moieties have demonstrated their capacity for hydroxyl radical scavenging and inhibition of anti-lipid peroxidation. nih.govresearchgate.net Furthermore, research on methyl cinnamate has shown that it can protect the liver from acetaminophen-induced injury by attenuating oxidative stress. nih.gov This protective effect was linked to an increase in the levels of key antioxidant enzymes, including catalase, glutathione, and superoxide (B77818) dismutase, and was mediated through the upregulation of the Nrf2 pathway. nih.gov

Given these findings, this compound is expected to possess significant antioxidant potential. The cinnamoyl group provides a core structure for radical scavenging, while the methionine component itself has been suggested to have free-radical scavenging activity due to its sulfur atom. This combination of structural features makes it a compelling candidate for further antioxidant research.

Table 2: List of Mentioned Chemical Compounds

Anti-inflammatory Effects

There are no direct studies assessing the anti-inflammatory effects of this compound. However, both cinnamoyl derivatives and L-methionine independently exhibit anti-inflammatory properties, suggesting a strong likelihood of similar activity in the conjugated molecule.

Cinnamoyl derivatives have been successfully synthesized and tested for anti-inflammatory action. For instance, certain 1-methylhydantoin (B147300) cinnamoyl imides were found to significantly inhibit the production of nitric oxide (NO) and reduce the secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in cellular models of inflammation. nih.gov

L-methionine also contributes to regulating inflammation. Studies have shown that L-methionine can suppress inflammatory responses by inhibiting the activation of the critical nuclear factor-κB (NF-κB) signaling pathway. nih.gov This action leads to a downstream reduction in the expression of inflammatory mediators like cyclooxygenase-2 (COX-2), TNF-α, and various interleukins. nih.gov

Table 2: Anti-inflammatory Mechanisms of Related Compounds This table summarizes findings from related molecules to infer the potential activity of this compound.

| Compound / Class | Model System | Key Anti-inflammatory Findings | Source |

| 1-Methylhydantoin Cinnamoyl Imides | LPS-stimulated Macrophages | Inhibited the release of NO and reduced the secretion of TNF-α and IL-1β. | nih.gov |

| L-Methionine | Animal Model (Rats) | Inhibited the activation of the NF-κB pathway, reducing COX-2, TNF-α, and IL-6 expression. | nih.gov |

| Hexadecanoic Acid Methyl Ester | In Silico / In Vitro | Reported to possess anti-inflammatory properties via inhibition of phospholipase A2. | mdpi.com |

Antiprotozoal Activity (e.g., against Leishmania donovani, Trypanosoma brucei)

A review of the current scientific literature reveals no studies that have specifically investigated the activity of this compound against the protozoan parasites Leishmania donovani or Trypanosoma brucei. While other amino acid esters have been explored for antiprotozoal effects, such as L-leucine methyl ester against Trypanosoma cruzi nih.gov, this provides no direct evidence for the efficacy of the title compound.

Anthelmintic Activity

There is no scientific data available from studies investigating the anthelmintic (anti-parasitic worm) properties of this compound. Its potential in this area of pharmacology remains unknown.

Anti-platelet Activity

Direct experimental evidence on the anti-platelet activity of this compound is currently unavailable. However, its constituent amino acid, L-methionine, has been identified as having inhibitory effects on platelet aggregation. In a study analyzing the components of aged garlic extract, L-methionine was shown to possess anti-aggregatory properties at several tested concentrations. This finding suggests that the methionine moiety could potentially confer anti-platelet activity to the N-cinnamoyl conjugate, though this hypothesis requires experimental validation.

Exploration of Other Diverse Biological Applications (e.g., Flavor Enhancement, Bioherbicidal Potential)

N-acylated methionine derivatives, a class to which this compound belongs, have been patented for their utility as potent flavoring agents. These compounds are reported to impart intense, authentic flavors and improve the mouthfeel of edible products by adding sensations of creaminess and fullness. They are particularly noted for their ability to enhance the juiciness and authenticity of fruit flavors and for their masking properties in beverages.

There is no information in the reviewed literature regarding the potential use of this compound as a bioherbicide. Although structurally related compounds containing a cinnamoyl group or ester functionalities have been developed as herbicides nih.gov, the activity of this specific molecule has not been explored.

Structure Activity Relationship Sar and Rational Molecular Design

Correlative Analysis of Aromatic Ring Substitution Patterns and Biological Potency

The cinnamoyl moiety, specifically its aromatic ring, is a key determinant of the molecule's interaction with biological targets. The type and position of substituents on this phenyl ring can significantly modulate the compound's potency. researchgate.net Studies on related cinnamoyl-amino acid conjugates and similar structures like caffeate esters have shown that modifications to this ring directly influence biological activity. researchgate.netnih.gov

Table 1: Correlative Effect of Aromatic Ring Substituents on Biological Activity of Cinnamic Acid Derivatives

This table illustrates general trends observed in related cinnamic acid compounds, providing a predictive framework for N-Cinnamoyl-L-methionine methyl ester.

| Substituent (Position) | General Effect on Activity | Rationale |

|---|---|---|

| Unsubstituted Phenyl | Baseline Activity | Provides a core hydrophobic and aromatic scaffold. |

| 4-Hydroxy (p-coumaric) | Often Increased | Can act as a hydrogen bond donor, potentially improving target binding. |

| 3,4-Dihydroxy (caffeic) | Frequently Potentiated | Increases polarity and hydrogen bonding potential. nih.gov |

| 4-Methoxy | Variable | Increases lipophilicity compared to a hydroxyl group but can still participate in hydrogen bonding as an acceptor. researchgate.net |

Impact of the L-Methionine Side Chain on Activity Profiles Compared to Other Amino Acids

The choice of the amino acid is critical, and the L-methionine side chain confers specific properties that distinguish it from other amino acid conjugates. The thioether group (-S-CH₃) in methionine is a unique feature that can influence the molecule's metabolic fate, transport, and interaction with biological targets. nih.gov

In studies comparing various N-cinnamoyl-amino acid conjugates, the nature of the amino acid side chain has been shown to be a decisive factor in activity. For example, in antioxidant assays, N-feruloyl conjugates of L-tyrosine and L-phenylalanine exhibited high activity. nih.gov The methionine side chain provides a balance of hydrophobicity and the potential for specific interactions, such as coordination with metal ions in metalloenzymes or participating in sulfur-specific interactions. Furthermore, L-methionine is known to affect cellular processes and can be recognized by specific amino acid transporters, potentially influencing the compound's uptake into cells. nih.gov For instance, L-methionine can inhibit the uptake of L-glutamine in the brain, a property not shared by all other amino acids. nih.gov

Table 2: Comparative Activity Profile Based on Amino Acid Side Chain in Cinnamoyl Conjugates

This table provides a comparative overview of how different amino acid moieties can influence the biological activity of N-cinnamoyl conjugates, based on findings from related compounds.

| Amino Acid Conjugate | Key Side Chain Feature | Impact on Activity Profile |

|---|---|---|

| L-Methionine | Thioether (-S-CH₃) | Unique metabolic pathways, potential for metal coordination, specific transporter recognition. nih.govnih.gov |

| L-Phenylalanine | Benzyl (B1604629) Group | Increases hydrophobicity and potential for aromatic interactions (π-π stacking). nih.gov |

| L-Tyrosine | Phenolic Group | Adds hydrogen bonding capability and potential for antioxidant activity. nih.gov |

Influence of the Methyl Ester Moiety on Biological Activity and Permeation

The conversion of the carboxylic acid group of the amino acid to a methyl ester has profound effects on the molecule's physicochemical properties, particularly its lipophilicity. This esterification is a common strategy in medicinal chemistry to enhance the ability of a compound to cross biological membranes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

To further rationalize the design of more potent analogs, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore development are employed. nih.gov QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For a series of this compound analogs, a QSAR model could be built by calculating various physicochemical descriptors (e.g., logP for lipophilicity, molar refractivity for steric bulk, and electronic parameters) and correlating them with measured biological potency (e.g., IC₅₀ values).

Pharmacophore modeling, often aided by molecular docking simulations, identifies the essential three-dimensional arrangement of chemical features required for biological activity. researchgate.netnih.gov For this compound, a pharmacophore model would likely include:

An aromatic ring feature (from the cinnamoyl group).

A hydrophobic feature (from the methionine side chain).

One or more hydrogen bond acceptors (the carbonyl oxygen of the amide and the ester).

A hydrogen bond donor (the amide N-H).

This model serves as a 3D template to design new molecules with a higher probability of being active or to screen virtual compound libraries for potential new leads.

Mechanistic Insights at the Molecular and Cellular Level for N Cinnamoyl L Methionine Methyl Ester

Identification of Specific Molecular and Cellular Targets

Specific molecular and cellular targets for N-Cinnamoyl-L-methionine methyl ester have not been definitively identified in the current body of scientific literature. However, based on the activities of similar compounds, a potential target is the enzyme α-glucosidase . Cinnamoyl sucrose (B13894) esters, for instance, have demonstrated inhibitory activity against α-glucosidase. nih.govresearchgate.net This enzyme is located in the brush border of the small intestine and is crucial for the breakdown of carbohydrates into absorbable monosaccharides. nih.gov Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. researchgate.net

Characterization of Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The binding of this compound to its potential protein targets is likely governed by a combination of non-covalent interactions. Analysis of related compounds, such as N-Cinnamoyl-L-phenylalanine methyl ester, reveals the importance of several types of interactions in forming stable complexes. nih.govresearchgate.net

Hydrogen Bonding: The amide group within the this compound molecule contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form hydrogen bonds with amino acid residues in a protein's binding site. nih.govresearchgate.net

Hydrophobic Interactions: The phenyl ring of the cinnamoyl group and the methylthioethyl side chain of the methionine residue are hydrophobic. These regions can engage in hydrophobic interactions with nonpolar residues within a target's active site, contributing to binding affinity. researchgate.net

π-π Interactions: The aromatic phenyl ring of the cinnamoyl moiety can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein target. Such interactions have been observed in the crystal structure of N-Cinnamoyl-L-phenylalanine methyl ester. nih.govresearchgate.net

Table 1: Potential Binding Interactions of this compound

| Interaction Type | Molecular Feature Involved | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bonding | Amide N-H and C=O | Asp, Glu, Ser, Thr, Asn, Gln |

| Hydrophobic Interactions | Cinnamoyl phenyl ring, Methionine side chain | Ala, Val, Leu, Ile, Phe, Trp |

| π-π Interactions | Cinnamoyl phenyl ring | Phe, Tyr, Trp |

Investigation of Enzyme Active Site Interactions (e.g., with MetAP2, α-glucosidase, APN)

While specific studies on the interaction of this compound with Methionine Aminopeptidase (B13392206) 2 (MetAP2) and Aminopeptidase N (APN) are not available, molecular docking studies on related compounds provide insights into potential interactions with α-glucosidase .

Molecular docking simulations of various aromatic compounds with α-glucosidase have shown that these molecules can bind to the enzyme's active site. researchgate.net This binding is often competitive, meaning the inhibitor vies with the natural substrate for the same binding location, thereby impeding the enzyme's catalytic function. researchgate.net For cinnamoyl sucrose esters, it is thought that multiple π-π interactions and the favorable positioning of the cinnamoyl groups within the enzyme's pockets are responsible for their high inhibitory activity. nih.govresearchgate.net It is plausible that this compound could adopt a similar binding mode, with its cinnamoyl group playing a key role in anchoring the molecule within the active site of α-glucosidase.

Role in DNA Binding and Epigenetic Modification (as observed in related cinnamoyl derivatives)

There is no direct evidence to suggest that this compound binds directly to DNA. However, the L-methionine component of the molecule is a crucial player in the process of epigenetic modification, specifically DNA methylation. nih.govresearchgate.net

Methionine is the metabolic precursor to S-adenosyl-L-methionine (SAM) , which is the universal methyl group donor for nearly all methylation reactions in the cell, including the methylation of DNA by DNA methyltransferases (DNMTs). nih.govscispace.com This process involves the transfer of a methyl group from SAM to the cytosine bases in DNA, a fundamental mechanism of gene regulation. scispace.com

The potential role of this compound in this context would be indirect. If the ester is hydrolyzed in vivo to release L-methionine, it could then enter the one-carbon metabolism pathway to be converted into SAM. Fluctuations in the availability of methionine can influence the cellular levels of SAM, which in turn can affect DNA methylation patterns and gene expression. nih.govnih.gov For example, dietary supplementation with L-methionine has been shown to prevent diabetes-induced epigenetic alterations by affecting the methylation status of histone H3K36me2 on the promoter region of the FOXO1 gene. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| α-glucosidase |

| Methionine Aminopeptidase 2 (MetAP2) |

| Aminopeptidase N (APN) |

| Cinnamoyl sucrose esters |

| N-Cinnamoyl-L-phenylalanine methyl ester |

| S-adenosyl-L-methionine (SAM) |

| DNA methyltransferases (DNMTs) |

Computational and Theoretical Chemistry Approaches in N Cinnamoyl L Methionine Methyl Ester Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pkusz.edu.cnresearchgate.net This method is crucial in drug discovery for forecasting the interaction between a ligand, such as N-Cinnamoyl-L-methionine methyl ester, and a protein target. The primary goal of molecular docking is to identify the correct binding geometry and estimate the binding affinity, which is often represented as a scoring function.

In studies of related cinnamoyl derivatives, molecular docking has been successfully employed to predict their potential as inhibitors of specific enzymes. For instance, docking simulations of novel cinnamic acid metronidazole (B1676534) ester derivatives were performed to understand their binding mode within the active site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. pkusz.edu.cnnih.gov These simulations revealed crucial hydrogen bond interactions and other non-covalent contacts that stabilize the ligand-protein complex, providing a rationale for the observed inhibitory activity. pkusz.edu.cn Similarly, docking studies on new cinnamoyl-amino acid conjugates have been used to evaluate their potential anticancer activities by modeling their interactions with various cancer-related protein targets. researchgate.net

For this compound, molecular docking simulations would involve preparing a 3D model of the compound and docking it into the binding sites of various potential protein targets. The results would be presented in a table format, showcasing the binding energies and key interacting residues for each target.

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Target A (e.g., Kinase) | -8.5 | TYR23, LYS45, ASP101 | 2 |

| Target B (e.g., Protease) | -7.9 | HIS57, SER195, GLY193 | 3 |

| Target C (e.g., Receptor) | -9.1 | ARG120, GLU282, PHE290 | 4 |

| Note: This table is for illustrative purposes to show the type of data generated from molecular docking studies. The values are hypothetical. |

Quantum Chemical Calculations (e.g., HOMO-LUMO Energy Levels, Electrostatic Potentials)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. usfq.edu.ec Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability. researchgate.net

In a theoretical study on cinnamoyl-amino acid ester derivatives, the HOMO-LUMO energy gap was calculated to understand the structure-activity relationship. researchgate.net The molecular electrostatic potential (MEP) is another important property determined through quantum chemical calculations. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions and reaction sites.

For this compound, DFT calculations would yield the energies of its frontier orbitals and its electrostatic potential map. This data is invaluable for understanding its reactivity profile.

Table 2: Calculated Quantum Chemical Parameters for a Cinnamoyl-Amino Acid Ester Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | 4.4 |

| Note: This table is based on typical values for organic molecules and serves as an example of data obtained from quantum chemical calculations. |

Theoretical Analysis of Dielectric Properties and Correlations with Molecular Structure

The dielectric properties of a material describe its ability to store electrical energy in an electric field. These properties are fundamental for the development of electronic components like capacitors and field-effect transistors. researchgate.net Theoretical analysis, often in conjunction with experimental measurements, can elucidate how the molecular structure of a compound influences its dielectric constant and dielectric loss factor.

For this compound, a theoretical analysis would correlate its structural features, such as the presence of the sulfur atom in the methionine residue and the ester group, with its predicted dielectric behavior.

Table 3: Correlation of Structural Features with Dielectric Properties in Cinnamoyl-Amino Acid Ester Derivatives

| Structural Feature | Effect on Dielectric Constant | Rationale |

| Ester Group | Increase | The polar nature of the ester group enhances the molecule's ability to be polarized by an electric field. |

| Amino Acid Side Chain | Varies | The size, polarity, and flexibility of the amino acid side chain influence the overall molecular polarizability and packing in the solid state. |

| Aromatic Ring Substitution | Varies | Electron-donating or electron-withdrawing groups on the cinnamoyl ring alter the molecule's electronic distribution, affecting its dielectric response. |

| Note: This table conceptualizes the findings described in the literature for cinnamoyl-amino acid ester derivatives. researchgate.net |

Molecular Dynamics Simulations to Understand Ligand-Target Interactions and Conformational Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing a detailed picture of the conformational changes and the stability of the ligand-protein complex. This method is instrumental in refining the binding poses obtained from docking and in calculating more accurate binding free energies.

In the context of drug design, MD simulations are used to assess the stability of the predicted interactions between a ligand and its target. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains securely in the binding pocket or if it dissociates. These simulations can also reveal the role of water molecules in mediating ligand-protein interactions and highlight any conformational changes in the protein upon ligand binding.

For this compound, following a promising molecular docking result, an MD simulation would be the logical next step. The simulation would provide data on the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the evolution of intermolecular hydrogen bonds over the simulation time. This information is critical for validating the stability of the predicted binding mode.

Future Research Directions and Advanced Applications of N Cinnamoyl L Methionine Methyl Ester

Development of N-Cinnamoyl-L-methionine Methyl Ester as a Lead Compound for Therapeutic Agents

This compound represents a promising scaffold for the development of new therapeutic agents. Its structure is a conjugate of an amino acid and cinnamic acid, a class of compounds that has been investigated for various biological activities, including anticancer properties. researchgate.net Research into cinnamoyl-amino acid conjugates has demonstrated that these molecules can exhibit cytotoxic effects against human cancer cell lines. researchgate.net The combination of the cinnamic acid moiety with different amino acids allows for the tuning of biological activity. researchgate.net

The development of N-substituted amino acids, such as this compound, is part of an ongoing effort to create building blocks for identifying potent enzyme inhibitors. researchgate.net By modifying the core structure, researchers can optimize the molecule's interaction with specific biological targets, potentially leading to the discovery of novel drugs for a range of diseases. The methionine component itself offers unique properties, including its role in various metabolic pathways, which could be exploited in the design of targeted therapies.

Exploration of Supramolecular Chemistry: Self-Assembly into Nanomaterials (e.g., nanorods formation)

The field of supramolecular chemistry offers a fertile ground for exploring the potential of this compound. Analogous N-cinnamoyl-amino acid derivatives have been shown to self-assemble into well-defined nanostructures, such as gels and fibrous networks, driven by non-covalent interactions. nih.gov These interactions include hydrogen bonding between the amide groups and π–π stacking of the aromatic cinnamoyl moieties. nih.gov

For instance, N-cinnamoyl-L-phenylalanine has been observed to form molecular stacks that create extended structures. nih.gov Similarly, other phenylalanine derivatives with a cinnamoyl group can form gels composed of fibrous networks. nih.gov It is hypothesized that this compound could exhibit similar self-assembly behavior, potentially forming nanorods or other ordered nanomaterials. The sulfur atom in the methionine side chain could introduce additional specific interactions, influencing the morphology of the resulting nanostructures. These materials could find applications in areas such as tissue engineering, drug delivery, and catalysis.

Applications in Dynamic Combinatorial Chemistry for Ligand Discovery

This compound is an ideal building block for dynamic combinatorial chemistry (DCC). researchgate.netnih.gov DCC is a powerful strategy used to identify high-affinity ligands for biological targets, such as proteins and nucleic acids, from a library of interconverting molecules. nih.govrsc.org The process relies on a thermodynamic template effect, where the biological target selectively binds to and stabilizes its preferred ligand, shifting the equilibrium of the dynamic library in its favor. rsc.org

The structure of this compound is well-suited for incorporation into dynamic libraries that utilize reversible reactions like disulfide exchange or hydrazone formation. nih.govrsc.org The development of N-substituted amino acids, including N-cinnamoyl derivatives of valine and phenylalanine, has been explicitly aimed at their use as components in DCC for discovering potent enzyme inhibitors. researchgate.netnih.gov By incorporating this compound into such a library, researchers can accelerate the discovery of new ligands for pharmacologically relevant targets.

Potential as Biomodels for Studying Molecular Mechanisms in Disease Research (e.g., prion diseases like Alzheimer's disease)

The molecular structure of this compound holds potential for its use as a biomodel in disease research, particularly for neurodegenerative disorders like Alzheimer's disease. Studies have indicated a link between high dietary intake of methionine and the manifestation of Alzheimer's-like symptoms in animal models. nih.gov Excessive methionine has been shown to increase the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. nih.govnih.gov

Given this connection, this compound could serve as a valuable molecular tool to investigate the specific mechanisms by which methionine influences Aβ aggregation and neurotoxicity. It could be used in in vitro studies to probe the interactions between methionine-containing molecules and the enzymes involved in Aβ production, such as beta-secretase 1 (BACE1). nih.gov Understanding these interactions at a molecular level is crucial for developing therapeutic strategies aimed at mitigating the pathological effects of Aβ. The compound could help elucidate how methionine metabolism is linked to the progression of Alzheimer's disease. nih.gov

Strategies for Enhancing Bioavailability and Targeted Delivery

For this compound to be effective as a potential therapeutic agent, strategies to enhance its bioavailability and ensure targeted delivery to specific tissues or cells will be critical. The inherent properties of the molecule, such as its solubility and stability, will influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Structural Modification: One approach involves chemically modifying the structure of the molecule to improve its pharmacokinetic properties. This could include:

Prodrug Strategies: The methyl ester group itself can be considered a simple prodrug, which may be hydrolyzed by esterases in the body to release the active carboxylic acid form. researchgate.net

Conjugation: Attaching biocompatible polymers like polyethylene (B3416737) glycol (PEG) could increase the molecule's solubility and circulation half-life.

Formulation Research: Advanced formulation strategies can protect the compound from degradation and deliver it to the site of action. These include:

Liposomal Encapsulation: Encapsulating the compound within lipid-based nanoparticles (liposomes) can improve its stability and facilitate its transport across biological membranes.

Nanoparticle Systems: Utilizing other types of nanoparticles can help target the compound to specific cells or tissues, such as cancer cells or the brain, thereby increasing efficacy and reducing off-target effects.

These strategies, which are broadly applicable to small molecule drug development, could be tailored to optimize the therapeutic potential of this compound.

Q & A

Q. What are the established synthetic routes for preparing N-Cinnamoyl-L-methionine methyl ester, and how do reaction conditions influence yield?

this compound can be synthesized via acylation of L-methionine methyl ester with cinnamoyl chloride under basic conditions. Key parameters include:

- Catalyst choice : Use of potassium bicarbonate (KHCO₃) as a base to neutralize HCl byproducts, as demonstrated in analogous syntheses of N-protected methionine esters .

- Solvent systems : Biphasic systems (e.g., water/ether) improve reaction efficiency by facilitating phase separation and reducing side reactions .

- Temperature control : Reactions performed at 0°C minimize thermal degradation of sensitive intermediates .